1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine
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Description
1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine is a useful research compound. Its molecular formula is C18H21ClN2O2S and its molecular weight is 364.9 g/mol. The purity is usually 95%.
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Biological Activity
1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives, characterized by the presence of a sulfonyl group attached to a chlorophenyl moiety. Its chemical structure can be represented as follows:
1. Antibacterial Activity
Research has demonstrated that this compound exhibits moderate to strong antibacterial properties against various strains of bacteria. A study synthesized multiple compounds including this derivative and evaluated their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The results indicated that the compound showed significant activity, with some derivatives achieving IC50 values as low as 2.14 µM when compared to standard drugs .
Table 1: Antibacterial Activity of Piperazine Derivatives
Compound ID | Bacterial Strain | IC50 (µM) |
---|---|---|
7l | Salmonella typhi | 2.14 |
7m | Bacillus subtilis | 0.63 |
7n | Escherichia coli | 2.17 |
7o | Staphylococcus aureus | 1.13 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its effect on nitric oxide (NO) secretion in RAW264.7 macrophages induced by lipopolysaccharide (LPS). The compound demonstrated a significant reduction in NO production, indicating its potential as an anti-inflammatory agent. In comparative studies, it was found to be less effective than pyrrolidine dithiocarbamate (PDTC), a known anti-inflammatory agent .
Table 2: Inhibition of NO Secretion in RAW264.7 Cells
Treatment | NO Secretion (%) |
---|---|
Control | 100 |
PDTC | 66.42 ± 1.83 |
This compound | 45.37 ± 2.29 |
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease . Additionally, the compound showed promising urease inhibition, suggesting potential applications in treating urinary tract infections.
Table 3: Enzyme Inhibition Activities
Compound ID | Enzyme Type | IC50 (µM) |
---|---|---|
7l | Acetylcholinesterase | 5.12 |
7m | Urease | 3.45 |
Case Study: Synthesis and Evaluation
A notable study involved synthesizing a series of piperazine derivatives including the target compound, followed by comprehensive biological evaluations . The synthesized compounds were subjected to various assays to assess their antibacterial and enzyme inhibitory activities, leading to the identification of several promising candidates for further development.
Properties
Molecular Formula |
C18H21ClN2O2S |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c19-17-6-8-18(9-7-17)24(22,23)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
InChI Key |
YBRBYPLRQMSJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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